molecular formula C5H6N2OS B147627 Thiophene-2-carbohydrazide CAS No. 2361-27-5

Thiophene-2-carbohydrazide

Cat. No.: B147627
CAS No.: 2361-27-5
M. Wt: 142.18 g/mol
InChI Key: SOGBOGBTIKMGFS-UHFFFAOYSA-N
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Description

Thiophene-2-carbohydrazide is a heterocyclic compound with a thiophene ring substituted at the 2-position by a carbohydrazide group. This compound is known for its versatile applications in various fields, including medicinal chemistry, due to its unique structural features that allow it to form multiple hydrogen bonds and coordinate with metal ions.

Safety and Hazards

Thiophene-2-carbohydrazide is considered hazardous. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles, and therefore they can be employed in chemosensors for analyte detection . The progress of selective optical signaling systems for ion detection is an emerging subject of interest in research due to the potentiality of such systems in analytical devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2-carbohydrazide can be synthesized through several methods. One common approach involves the hydrazinolysis of carboxylic acid esters in alcoholic solutions. This method typically involves the reaction of activated esters or amides with hydrazine, yielding this compound in high purity and yields exceeding 90% . Another method involves the use of microwave radiation to achieve the synthesis under mild conditions, which has been shown to produce the compound with acceptable yields .

Industrial Production Methods: Industrial production of this compound often employs the hydrazinolysis method due to its efficiency and high yield. The process involves the reaction of thiophene-2-carboxylic acid esters with hydrazine in an alcoholic medium, followed by purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Thiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Thiophene-2-carbohydrazide can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its ability to form multiple hydrogen bonds and its versatility in forming various derivatives through different chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

thiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c6-7-5(8)4-2-1-3-9-4/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGBOGBTIKMGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178271
Record name Thiophene-2-carboxylic acid hydrazide
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Molecular Weight

142.18 g/mol
Source PubChem
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CAS No.

2361-27-5
Record name Thiophene-2-carbohydrazide
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Record name Thiophene-2-carboxylic acid hydrazide
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Record name 2-Thenoylhydrazine
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Record name Thiophene-2-carboxylic acid hydrazide
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Record name Thiophene-2-carbohydrazide
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Record name Thiophene-2-carbohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of thiophene-2-carbohydrazide?

A1: The molecular formula of this compound is C5H6N2OS, and its molecular weight is 142.18 g/mol.

Q2: How is the structure of this compound confirmed?

A2: The structure of this compound and its derivatives has been elucidated using various spectroscopic techniques. These include:

  • Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule, such as characteristic stretching vibrations for C=O, N-H, and C-S bonds. [, , , , , , , , , , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR): Gives detailed information about the connectivity and environment of hydrogen and carbon atoms in the molecule. [, , , , , , , , , , , ]
  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can aid in structural determination. [, , , , , , , , ]
  • X-ray Diffraction (XRD): Provides the most definitive structural information by revealing the three-dimensional arrangement of atoms within a crystal of the compound. [, , , , , , , , , , , , ]

Q3: How is this compound typically synthesized?

A3: this compound is commonly synthesized by reacting ethyl thiophene-2-carboxylate with hydrazine hydrate. []

Q4: Why are derivatives of this compound often synthesized?

A4: Derivatizing this compound allows for the fine-tuning of its physicochemical and biological properties. For example, introducing various substituents on the thiophene ring or the hydrazide moiety can influence its solubility, lipophilicity, and interactions with biological targets. [, , , , , , , , , , , ]

Q5: What are the potential biological activities of this compound and its derivatives?

A5: Studies have shown that this compound derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity: Several derivatives display potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [, , , , , ]
  • Antitubercular Activity: Some derivatives have demonstrated promising activity against Mycobacterium tuberculosis. []
  • Antioxidant Activity: Certain derivatives possess antioxidant properties, scavenging free radicals and protecting against oxidative stress. [, , ]
  • Anticancer Activity: Research suggests potential anticancer effects for some derivatives, targeting specific proteins or inducing apoptosis in cancer cell lines. [, , , ]

Q6: Are there any specific examples of this compound derivatives with potent biological activity?

A6: Yes, several studies have identified highly active derivatives:

  • (E)-N-(4-isopropylbenzylidene)this compound (L): This compound showed significant antimicrobial and antioxidant activities. []
  • 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene) benzothis compound: This derivative was specifically synthesized and characterized for its potential biological applications. []
  • Diorganotin(IV) complexes of this compound Schiff base ligands: These complexes exhibited promising antimicrobial and antioxidant activities. []

Q7: How is computational chemistry employed in the study of this compound derivatives?

A7: Computational techniques play a crucial role in understanding and predicting the properties and behavior of these compounds. Key applications include:

  • Molecular Docking: This technique simulates the binding of a molecule to a target protein, providing insights into potential interactions and binding affinities. [, , ]
  • Quantitative Structure-Activity Relationship (QSAR) Studies: These models correlate the structural features of a molecule with its biological activity, aiding in the design of more potent and selective derivatives. []
  • Density Functional Theory (DFT) Calculations: These calculations predict various molecular properties, including electronic structure, geometry optimization, and vibrational frequencies, which can be compared with experimental data. [, , ]

Q8: How does modifying the structure of this compound affect its activity?

A8: Structure-activity relationship (SAR) studies have revealed key insights:

  • Substituents on the Thiophene Ring: Introducing electron-withdrawing or electron-donating groups can significantly alter the electronic properties and biological activity of the molecule. [, , ]
  • Modifications to the Hydrazide Moiety: Changes to the hydrazone portion, such as the introduction of aromatic or aliphatic substituents, can influence the molecule's conformation, lipophilicity, and interactions with biological targets. [, , , ]
  • Metal Complexation: Forming complexes with metal ions can enhance the biological activity of this compound derivatives, as seen with diorganotin(IV) complexes. []

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